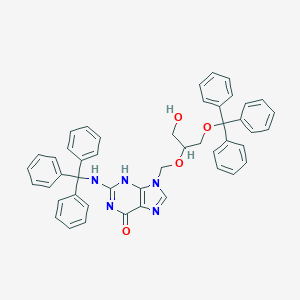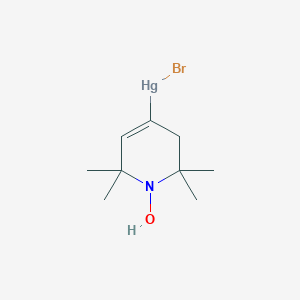
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide, also known as TEMPO-HgBr, is a chemical compound that has been widely used in scientific research applications. It is a stable free radical that contains a mercury atom, making it a useful reagent for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide involves the transfer of an oxygen atom from the TEMPO radical to the substrate, resulting in the formation of an aldehyde or ketone. The mercury atom in 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide acts as a Lewis acid, facilitating the reaction by coordinating with the oxygen atom of the substrate. The reaction is selective for primary and secondary alcohols, and does not affect tertiary alcohols.
Efectos Bioquímicos Y Fisiológicos
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide has been shown to have low toxicity and does not have any significant biochemical or physiological effects. However, it should be handled with care as it contains a toxic mercury atom.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide has several advantages for lab experiments such as its selectivity for primary and secondary alcohols, its stability, and its ease of use. However, it also has some limitations such as its cost, its toxicity, and its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the use of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in scientific research. One direction is the development of new synthetic methods using 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide as a catalyst. Another direction is the application of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in the synthesis of complex molecules such as natural products and pharmaceuticals. In addition, the use of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in bioconjugation and protein labeling is an emerging area of research. Further studies are needed to explore the full potential of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in various scientific research applications.
Conclusion:
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide is a versatile reagent that has been widely used in scientific research applications. Its selectivity for primary and secondary alcohols, stability, and ease of use make it a useful tool for organic synthesis, catalysis, and biochemistry. However, its toxicity and limited solubility in some solvents are some of its limitations. Further studies are needed to explore the full potential of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in various scientific research applications.
Métodos De Síntesis
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide can be synthesized by reacting TEMPO with mercuric bromide in a solvent such as acetonitrile. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as the ratio of reactants, solvent, and temperature.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide has been used in various scientific research applications such as organic synthesis, catalysis, and biochemistry. It is a versatile reagent that can be used to selectively oxidize primary alcohols to aldehydes or carboxylic acids, and secondary alcohols to ketones. It has also been used as a catalyst in various reactions such as the oxidation of alkenes, the reduction of nitro compounds, and the synthesis of heterocycles.
Propiedades
Número CAS |
123048-02-2 |
|---|---|
Nombre del producto |
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide |
Fórmula molecular |
C9H16BrHgNO |
Peso molecular |
434.73 g/mol |
Nombre IUPAC |
bromo-(1-hydroxy-2,2,6,6-tetramethyl-3H-pyridin-4-yl)mercury |
InChI |
InChI=1S/C9H16NO.BrH.Hg/c1-8(2)6-5-7-9(3,4)10(8)11;;/h6,11H,7H2,1-4H3;1H;/q;;+1/p-1 |
Clave InChI |
ZPDUSILIPSPQRY-UHFFFAOYSA-M |
SMILES |
CC1(CC(=CC(N1O)(C)C)[Hg]Br)C |
SMILES canónico |
CC1(CC(=CC(N1O)(C)C)[Hg]Br)C |
Otros números CAS |
123048-02-2 |
Sinónimos |
2,2,6,6-tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide TMOPMB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



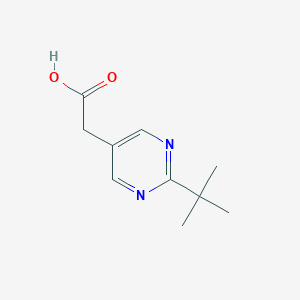

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
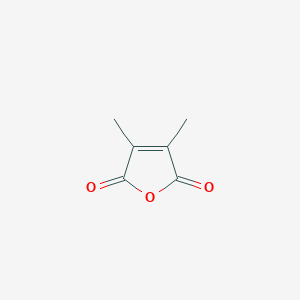
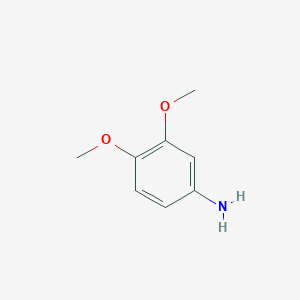
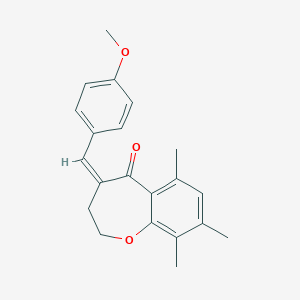
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
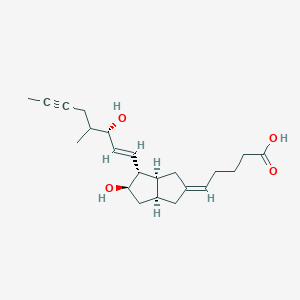
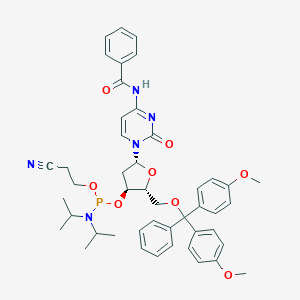

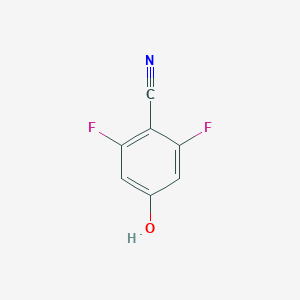
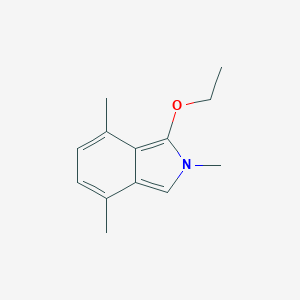
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
